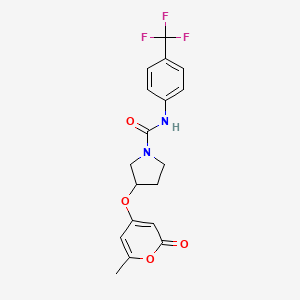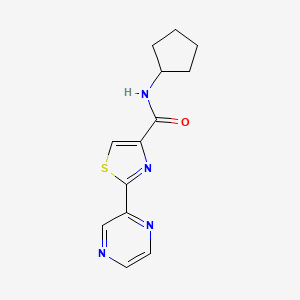
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazines are also biologically active and are found in various pharmaceuticals and bioactive molecules .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of thiazoles is determined by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide: derivatives have been studied for their potential as antimicrobial agents. The pyrrolopyrazine scaffold, which is structurally related to this compound, has shown a range of biological activities, including antimicrobial properties . These compounds can be synthesized through various methods and have the potential to act against both Gram-positive and Gram-negative bacteria.
Anti-Inflammatory Properties
The compound’s framework is conducive to anti-inflammatory activity. Nitrogen-containing heterocycles, such as those found in pyrrolopyrazine derivatives, often exhibit anti-inflammatory effects. This makes them valuable in the development of new treatments for inflammatory diseases .
Antiviral Applications
Research indicates that derivatives of pyrrolopyrazine, which share a similar heterocyclic structure with N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, have demonstrated antiviral activities . This suggests potential applications in the treatment and prevention of viral infections .
Antifungal Uses
The compound’s derivatives are also known to possess antifungal capabilities. This is particularly relevant in the search for new antifungal agents, given the increasing resistance to existing medications .
Antioxidant Effects
Compounds with a pyrrolopyrazine base have been associated with antioxidant properties. As oxidative stress is a factor in many diseases, the antioxidant potential of N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide could be harnessed in various therapeutic applications .
Antitumor and Kinase Inhibitory Activity
The pyrrolopyrazine derivatives, related to N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, have shown promise in antitumor applications and kinase inhibition. These activities are crucial in the development of new cancer treatments, as they can interfere with the signaling pathways that promote tumor growth and survival .
Transthyretin Stabilization
Compounds similar to N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide have been identified as potential transthyretin stabilizers . This application is significant in the treatment of transthyretin amyloidosis, a condition characterized by the accumulation of amyloid proteins in various tissues .
Supramolecular Coordination Polymers
The related structural analogs of the compound have been used to create supramolecular coordination polymers. These polymers have applications in materials science and could be used to develop new types of materials with unique properties .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(16-9-3-1-2-4-9)11-8-19-13(17-11)10-7-14-5-6-15-10/h5-9H,1-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYDRDGNKZHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2929974.png)

![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2929978.png)
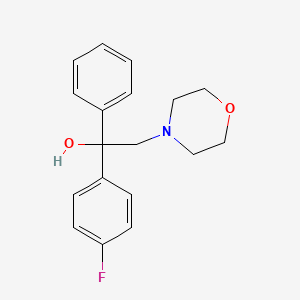
![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)
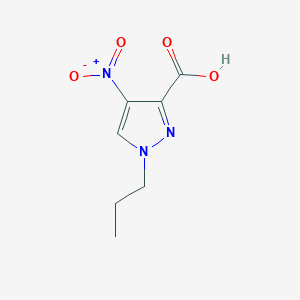

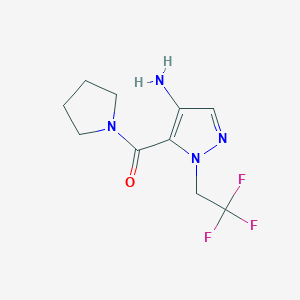
![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)
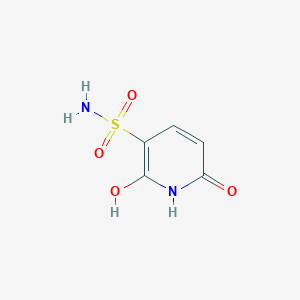

![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)
